molecular formula C8H12N2O3S B15359764 3-amino-4-methoxy-N-methylbenzenesulfonamide

3-amino-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B15359764
M. Wt: 216.26 g/mol
InChI Key: CHFUQQXEHLJIQS-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) at the 3-position, a methoxy group (-OCH3) at the 4-position, and a methyl group (-CH3) attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxyaniline as the starting material.

  • Reaction Steps:

    • Nitration: The 4-methoxyaniline is nitrated to introduce the nitro group (-NO2) at the 3-position, forming 3-nitro-4-methoxyaniline.

    • Reduction: The nitro group is then reduced to an amino group (-NH2), yielding 3-amino-4-methoxyaniline.

    • Sulfonation: The amino group is sulfonated to form the sulfonamide group, resulting in 3-amino-4-methoxybenzenesulfonamide.

    • Methylation: Finally, the amino group is methylated to produce this compound.

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The process may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitroso group (-NO) or a nitro group (-NO2).

  • Reduction: The nitro group can be reduced to an amino group (-NH2).

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-nitro-4-methoxyaniline, 3-nitroso-4-methoxyaniline.

  • Reduction Products: 3-amino-4-methoxyaniline.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, 3-amino-4-methoxy-N-methylbenzenesulfonamide can be used to study enzyme inhibition and protein interactions. It may also be employed in the development of bioactive compounds.

Medicine: The compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can also be used in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-amino-4-methoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 3-Amino-N-methylbenzenesulfonamide: Lacks the methoxy group at the 4-position.

  • 4-Methoxybenzenesulfonamide: Lacks the amino group at the 3-position.

  • N-Methyl-4-methoxybenzenesulfonamide: Lacks the amino group at the 3-position and has a different substitution pattern.

Uniqueness: 3-Amino-4-methoxy-N-methylbenzenesulfonamide is unique due to the presence of both the amino and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUQQXEHLJIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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